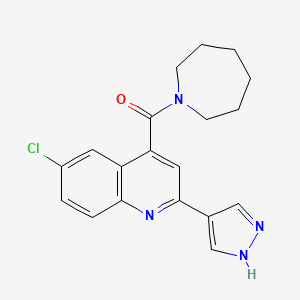
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline, also known as APQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APQ is a quinoline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is not fully understood. However, it has been suggested that 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been shown to have anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to using 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in lab experiments. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has low solubility in water, which can make it difficult to use in aqueous systems. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to be cytotoxic at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Another area of research is the investigation of the mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Further studies are needed to fully understand how 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline inhibits the activity of topoisomerase II and induces cell death. In addition, more research is needed to determine the potential applications of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in the treatment of various diseases, including cancer and malaria.
合成法
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline can be synthesized through various methods, including the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-ylcarbonyl chloride in the presence of a base or by using a one-pot synthesis method. The one-pot synthesis method involves the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-amine and phosgene in the presence of a base.
科学的研究の応用
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been studied for its potential use as an antimalarial agent. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
azepan-1-yl-[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-5-6-17-15(9-14)16(10-18(23-17)13-11-21-22-12-13)19(25)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWLXJHWLNRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)
![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)


![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
